molecular formula C15H18N2O2S2 B7055964 N-cyclopropyl-2,5-dimethyl-N-(pyridin-2-ylmethyl)thiophene-3-sulfonamide

N-cyclopropyl-2,5-dimethyl-N-(pyridin-2-ylmethyl)thiophene-3-sulfonamide

Cat. No.: B7055964
M. Wt: 322.5 g/mol
InChI Key: BEIUJNXHPKZCJZ-UHFFFAOYSA-N
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Description

N-cyclopropyl-2,5-dimethyl-N-(pyridin-2-ylmethyl)thiophene-3-sulfonamide is a compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2,5-dimethyl-N-(pyridin-2-ylmethyl)thiophene-3-sulfonamide typically involves multi-step organic reactions. One common method involves the initial formation of the thiophene ring, followed by the introduction of the sulfonamide group. The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2,5-dimethyl-N-(pyridin-2-ylmethyl)thiophene-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

N-cyclopropyl-2,5-dimethyl-N-(pyridin-2-ylmethyl)thiophene-3-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2,5-dimethyl-N-(pyridin-2-ylmethyl)thiophene-3-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-cyclopropyl-2,5-dimethyl-N-(pyridin-2-ylmethyl)thiophene-3-sulfonamide include other thiophene derivatives with sulfonamide groups. Examples include:

  • N-cyclopropyl-2,5-dimethyl-N-(pyridin-2-ylmethyl)thiophene-2-sulfonamide
  • N-cyclopropyl-2,5-dimethyl-N-(pyridin-2-ylmethyl)thiophene-4-sulfonamide

Uniqueness

The uniqueness of this compound lies in its specific structural configuration, which can influence its reactivity and biological activity. The presence of the cyclopropyl group and the positioning of the sulfonamide group on the thiophene ring contribute to its distinct properties compared to other similar compounds.

Properties

IUPAC Name

N-cyclopropyl-2,5-dimethyl-N-(pyridin-2-ylmethyl)thiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S2/c1-11-9-15(12(2)20-11)21(18,19)17(14-6-7-14)10-13-5-3-4-8-16-13/h3-5,8-9,14H,6-7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEIUJNXHPKZCJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)S(=O)(=O)N(CC2=CC=CC=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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